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Compound of Interest

Compound Name: 2-Bromo-4-phenylthiazole

Cat. No.: B1277947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-bromo-4-phenylthiazole. The information presented herein is essential for the

identification, characterization, and quality control of this important heterocyclic building block

in research and drug development settings. This document includes tabulated spectroscopic

data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2-bromo-4-
phenylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 2-Bromo-4-phenylthiazole
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Number of
Protons

Assignment Reference

8.16 Singlet - 1H Thiazole-H5 [1]

7.92 Doublet 7.32 2H
Phenyl-H

(ortho)
[1]

7.46 Triplet 7.63 2H
Phenyl-H

(meta)
[1]

7.40-7.37 Multiplet - 1H
Phenyl-H

(para)
[1]

Solvent: DMSO-d₆, Instrument Frequency: 500 MHz

Table 2: Predicted ¹³C NMR Data of 2-Bromo-4-phenylthiazole

Chemical Shift (δ) ppm Assignment

~140-145 Thiazole-C2 (C-Br)

~150-155 Thiazole-C4

~110-115 Thiazole-C5

~134-138 Phenyl-C1 (ipso)

~128-130 Phenyl-C2, C6 (ortho)

~129-131 Phenyl-C3, C5 (meta)

~126-128 Phenyl-C4 (para)

Note: These are predicted chemical shifts based on known values for substituted thiazoles and

phenyl rings. Actual experimental values may vary.[2][3]

Vibrational Spectroscopy
Table 3: Infrared (IR) Spectroscopy Data of 2-Bromo-4-phenylthiazole
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference

3098, 3063 Medium Aromatic C-H stretch [1]

1476 Strong
C=C aromatic ring

stretch
[1]

1420 Medium
C=N thiazole ring

stretch
[1]

1263 Medium In-plane C-H bend [1]

1070 Medium Thiazole ring vibration [1]

1010 Medium In-plane C-H bend [1]

836 Strong
Out-of-plane C-H

bend
[1]

730 Strong
Out-of-plane C-H

bend
[1]

689 Strong C-S stretch [1]

Method: KBr pellet

Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data of 2-Bromo-4-phenylthiazole
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m/z Relative Intensity (%) Assignment

241 ~50 [M+2]⁺˙ (with ⁸¹Br)

239 ~50 [M]⁺˙ (with ⁷⁹Br)

160 High [M - Br]⁺

134 Medium [C₇H₅NS]⁺

102 Medium [C₇H₄S]⁺ or [C₈H₆]⁺

77 Medium [C₆H₅]⁺

Note: The presence of bromine will result in characteristic M and M+2 isotope peaks of nearly

equal intensity. The fragmentation pattern is predicted based on the known stability of aromatic

systems and the typical fragmentation of brominated compounds.[4][5]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of 2-bromo-4-phenylthiazole was

dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS)

was used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

¹H NMR Acquisition: Proton NMR spectra were acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. The spectral width was set to encompass all expected

proton resonances.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A

sufficient number of scans and a suitable relaxation delay were used to ensure the detection

of all carbon signals, including quaternary carbons.
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Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to

the residual solvent peak or the internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 2-bromo-4-phenylthiazole (1-2 mg) was finely

ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar

and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic

press.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment was first

recorded. The KBr pellet containing the sample was then placed in the sample holder, and

the sample spectrum was acquired over the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2-bromo-4-phenylthiazole in a suitable volatile

solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer. For

electron ionization (EI), the sample was introduced via a direct insertion probe or a gas

chromatograph.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization

(EI) source was used.

Ionization: The sample was ionized using a standard electron energy of 70 eV.

Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Acquisition: The mass spectrum was recorded over a mass range sufficient to include

the molecular ion and expected fragment ions (e.g., m/z 50-300).
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-bromo-4-phenylthiazole.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromo-4-
phenylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277947#spectroscopic-data-nmr-ir-mass-spec-of-2-
bromo-4-phenylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1277947#spectroscopic-data-nmr-ir-mass-spec-of-2-bromo-4-phenylthiazole
https://www.benchchem.com/product/b1277947#spectroscopic-data-nmr-ir-mass-spec-of-2-bromo-4-phenylthiazole
https://www.benchchem.com/product/b1277947#spectroscopic-data-nmr-ir-mass-spec-of-2-bromo-4-phenylthiazole
https://www.benchchem.com/product/b1277947#spectroscopic-data-nmr-ir-mass-spec-of-2-bromo-4-phenylthiazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1277947?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

